molecular formula C9H9N3O3 B1384559 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 1375474-42-2

1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B1384559
CAS No.: 1375474-42-2
M. Wt: 207.19 g/mol
InChI Key: VEXHUHPEINMORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a key chemical intermediate in medicinal chemistry and pharmaceutical research, primarily valued for its role as a precursor in the synthesis of more complex heterocyclic compounds. Its fused pyrazolopyridine scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets. Recent research highlights its specific application in the development of kinase inhibitors. The compound serves as a core building block for molecules designed to modulate protein kinase activity, which is a fundamental pathway in numerous disease states, including cancer and inflammatory disorders. For instance, this specific carboxylic acid derivative has been identified as a critical intermediate in the synthetic route to potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitors, which are being investigated for the treatment of acute myeloid leukemia (AML). The molecule's carboxylic acid functional group allows for further derivatization, typically through amide bond formation or esterification, to generate targeted compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This compound is provided For Research Use Only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

1,3-dimethyl-4-oxo-7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-4-7-6(13)3-5(9(14)15)10-8(7)12(2)11-4/h3H,1-2H3,(H,10,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXHUHPEINMORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C=C(N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (also referred to as compound CID 136218345) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-cancer properties, anti-inflammatory effects, and other pharmacological profiles based on recent studies and findings.

Structural Information

  • Molecular Formula : C₉H₉N₃O₃
  • SMILES : CC1=NN(C2=C1C(=O)C=C(N2)C(=O)O)C
  • InChI : InChI=1S/C9H9N3O3/c1-4-7-6(13)3-5(9(14)15)10-8(7)12(2)11-4/h3H,1-2H3,(H,10,13)(H,14,15)

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives in cancer therapy. While specific research directly on this compound is limited, related compounds have shown promising results:

  • EGFR Inhibition : Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized as epidermal growth factor receptor (EGFR) inhibitors. For instance, certain derivatives demonstrated significant anti-proliferative activities against A549 (lung cancer) and HCT116 (colon cancer) cell lines with IC₅₀ values as low as 0.016 µM for wild-type EGFR and 0.236 µM for mutant EGFR . This suggests a potential pathway for similar activity in 1,3-dimethyl derivatives.
  • Mechanisms of Action : The anticancer activity of pyrazolo derivatives often involves inducing apoptosis and cell cycle arrest. For example, compounds have been shown to increase the BAX/Bcl-2 ratio significantly, indicating pro-apoptotic effects .

Anti-inflammatory Effects

The anti-inflammatory properties of related pyrazolo compounds have also been explored:

  • COX Inhibition : Various studies have reported that certain pyrazolo derivatives exhibit inhibitory effects on cyclooxygenase (COX) enzymes. For example, IC₅₀ values against COX-1 and COX-2 enzymes ranged from 19.45 μM to 42.1 μM . These findings suggest that 1,3-dimethyl derivatives may share similar anti-inflammatory mechanisms.
  • In Vivo Studies : Animal models have demonstrated that certain pyrazolo compounds can reduce inflammation in carrageenan-induced paw edema and cotton pellet-induced granuloma models . This indicates their potential therapeutic application in inflammatory diseases.

Case Studies

A review of literature reveals several case studies involving pyrazolo derivatives:

StudyCompoundActivityIC₅₀ Values
Compound 12bEGFR Inhibition0.016 µM (WT), 0.236 µM (T790M)
Compound 3bCOX InhibitionCOX-1: 19.45 μM; COX-2: 31.4 μM

These studies collectively point towards a promising therapeutic profile for compounds related to this compound.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₉H₉N₃O₃
  • CAS Number : 1375474-42-2
  • Molecular Weight : 207.19 g/mol

The compound features a pyrazolo[3,4-b]pyridine core which is known for its versatility in medicinal chemistry. Its structure allows for various modifications that can enhance biological activity or target specific pathways.

Medicinal Applications

  • Anticancer Activity
    • Several studies have reported the anticancer properties of compounds derived from the pyrazolo[3,4-b]pyridine scaffold. For instance, derivatives of this compound have shown promising results against various cancer cell lines, including breast adenocarcinoma (MCF-7) and others. A notable study demonstrated that certain derivatives exhibited significant inhibitory activity with half-maximal inhibitory concentrations (IC₅₀) as low as 11 µM against MCF-7 cells .
  • Neurological Disorders
    • The compound has also been investigated for its potential in treating neurological disorders such as Alzheimer's disease. Research indicates that pyrazolo[3,4-b]pyridines can act as selective inhibitors of glycogen synthase kinase-3 (GSK-3), a key player in neurodegenerative diseases .
  • Cardiovascular Health
    • As a guanylate cyclase receptor agonist, derivatives of this compound are being explored for their ability to treat chronic heart failure. They function independently of nitric oxide and have been compared to existing treatments like riociguat .

Case Studies

  • Antitumor Activity Study
    • A comprehensive study evaluated various pyrazolo[3,4-b]pyridine derivatives for their antitumor effects on the MCF-7 cell line. The study concluded that specific substitutions on the pyrazolo ring significantly affected the anticancer potency of these compounds .
  • Alzheimer's Disease Research
    • Research involving the inhibition of GSK-3 by pyrazolo[3,4-b]pyridines highlighted their potential as therapeutic agents in Alzheimer's treatment. The findings suggest that these compounds could modulate pathways associated with neurodegeneration and improve cognitive function in preclinical models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups Biological Activity References
Target Compound : 1,3-Dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid C₉H₉N₃O₃ 207.19 - 1,3-dimethyl
- 4-oxo
- 6-carboxylic acid
Carboxylic acid, ketone Not explicitly reported; potential for antimicrobial or enzyme inhibition
Pyrazolo[3,4-b]pyridine-6-carboxylic acid (7b) C₁₀H₉N₃O₃ 219.20 - 3-methyl
- 6-carboxylic acid
Carboxylic acid Synthesized via Doebner reaction; modified solvent (HOAc) enhances yield
Apixaban (Factor Xa inhibitor) C₂₅H₂₅N₅O₄ 459.50 - 4-methoxyphenyl
- 2-oxopiperidinyl
Carboxamide, ketone Potent anticoagulant (IC₅₀: 0.08 nM for Factor Xa)
3-[4-(Difluoromethyl)-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid C₁₃H₁₅F₂N₃O₃ 299.27 - Difluoromethyl
- Propyl
- Propanoic acid
Propanoic acid, ketone Enhanced metabolic stability due to fluorine substituents
1-Methyl-4-ethyl-3-carbomethoxy-7-oxo-pyrrolo[3,2-b]pyridine-6-carboxylic acid C₁₃H₁₃N₂O₅ 281.25 - Methyl, ethyl
- Carbomethoxy
Carboxylic acid, ester Moderate antimicrobial activity (vs. Shigella sonnei)

Preparation Methods

Key Reaction Mechanism

  • The starting 3-aminopyrazole acts as a 1,3-NCC-dinucleophile, reacting with 1,3-CCC-biselectrophiles.
  • The amino group (-NH2) and the β-position sp2 carbon of the pyrazole ring are nucleophilic centers.
  • The reaction initiates with nucleophilic attack on a carbonyl group of the electrophile, followed by dehydration.
  • Subsequent intramolecular cyclization forms a six-membered pyridine ring fused to the pyrazole.
  • Final dehydration yields the pyrazolo[3,4-b]pyridine core structure.

Detailed Preparation Methods

Condensation of 5-Amino-Pyrazole Derivatives with Dicarbonyl Compounds

  • 5-Amino-1,3-dimethylpyrazole derivatives are reacted with dicarbonyl compounds such as diketones or ketoesters.
  • The reaction is typically carried out in ethanol or other suitable solvents under reflux conditions.
  • Acid catalysts (e.g., acetic acid) can be employed to improve reaction efficiency.
  • Heating enhances the yield by promoting dehydration and ring closure.
  • This method provides good yields and is adaptable for various substituents on the pyrazole ring.

Cyclization via Reaction with 2-Pyrone Derivatives

  • An alternative route involves condensation of 3-aminopyrazolone with 2-pyrone derivatives.
  • The reaction proceeds under reflux in alcohol solvents (e.g., butanol) for extended periods (3-4 days).
  • The solvent choice affects the yield; higher boiling point solvents like butanol give better conversion.
  • The mechanism involves nucleophilic attack on the pyrone ring, ring opening, isomerization, and dehydration to form the pyrazolo[3,4-b]pyridin-3-one intermediate, which can be further modified to the target compound.

Industrially Viable Methods

  • Recent patents describe methods using readily available reagents such as 2-methyl mercapto nicotinic acid and metachloroperbenzoic acid in dichloromethane.
  • These methods emphasize mild reaction conditions, ease of handling, and high yields suitable for scale-up.
  • Avoidance of expensive catalysts and difficult-to-source intermediates is a priority.
  • The process involves oxidation steps and subsequent transformations to assemble the pyrazolo[3,4-b]pyridine core efficiently.

Comparative Data Table of Preparation Methods

Methodology Starting Materials Reaction Conditions Yield Range (%) Advantages Limitations
Condensation with Dicarbonyls 5-Amino-1,3-dimethylpyrazole + diketones Ethanol, reflux, acid catalyst 60-85 Simple, good yields, versatile Requires prolonged heating
Condensation with 2-Pyrone 3-Aminopyrazolone + 2-pyrone derivatives Butanol, reflux, 3-4 days 11-49 Access to pyrazolopyridinones Long reaction time, moderate yield
Industrial oxidation route 2-Methyl mercapto nicotinic acid + m-CPBA Dichloromethane, 0-30 °C, 3 hours ~67 Mild conditions, scalable Requires oxidation reagents

Q & A

Q. What are the standard synthetic routes for preparing 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid?

The compound is synthesized via multi-component reactions or cyclization strategies. For example:

  • Doebner-type reactions involving pyruvic acid, aldehydes, and amino-pyrazoles under acidic conditions (e.g., acetic acid, Δ, 5–30 hours). Modifications include solvent optimization (e.g., replacing DMF with HOAc) to improve yield .
  • Two-step condensation : Pre-synthesized intermediates like 4-(4-methoxyphenyl)-2-oxobut-3-enoic acid are reacted with amino-pyrazoles, followed by cyclization .
  • Key validation : Use HPLC (C18 column, UV detection at 254 nm) and 1H^1H/13C^{13}C NMR to confirm purity (>95%) and structural integrity .

Q. How is the compound characterized for structural confirmation?

  • NMR spectroscopy : 1H^1H NMR detects methyl protons (δ 1.2–1.5 ppm for CH3_3) and aromatic protons (δ 7.0–8.5 ppm). 13C^{13}C NMR identifies carbonyl (δ 170–175 ppm) and pyridine/pyrazole carbons .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]+^+ for C10_{10}H12_{12}N3_3O3_3: 238.09; observed: 238.08) .
  • X-ray crystallography (if available): Resolves crystal packing and hydrogen-bonding networks .

Q. What solubility and stability considerations are critical for in vitro assays?

  • Solubility : The carboxylic acid group confers pH-dependent solubility. Use DMSO for stock solutions (10 mM), and dilute in PBS (pH 7.4) for biological assays. Precipitation at pH < 5 requires buffering .
  • Stability : Monitor degradation via LC-MS under accelerated conditions (40°C, 75% humidity). Shelf life in DMSO: >6 months at -20°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Solvent selection : Acetic acid (HOAc) reduces side reactions compared to DMF, as shown in pyrazolo[3,4-b]pyridine syntheses (yield increase from 45% to 72%) .
  • Catalyst screening : Palladium or copper catalysts enhance cyclization efficiency. For example, CuI (5 mol%) in toluene at 110°C reduces reaction time by 50% .
  • Byproduct analysis : Use TLC or UPLC to identify intermediates (e.g., uncyclized enamines) and adjust stoichiometry (aldehyde:pyrazole ratio 1:1.2) .

Q. What strategies are used to study structure-activity relationships (SAR) for biological activity?

  • Core modifications : Replace the 1,3-dimethyl groups with cyclopropyl or fluorophenyl moieties to assess steric/electronic effects on target binding (e.g., Factor Xa inhibition ).
  • Carboxylic acid bioisosteres : Substitute with tetrazole or sulfonamide groups to evaluate solubility and potency .
  • In silico docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) using X-ray structures of homologous targets (e.g., pyrazolo[3,4-b]pyridines in kinase inhibitors) .

Q. How are contradictions in reported biological data resolved?

  • Assay standardization : Replicate conflicting studies under controlled conditions (e.g., ATP concentration in kinase assays). For example, discrepancies in IC50_{50} values may arise from varying enzyme sources .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .
  • Orthogonal validation : Cross-check results with CRISPR-mediated gene knockout models to confirm target specificity .

Q. What computational methods predict metabolic stability and toxicity?

  • ADMET modeling : Tools like SwissADME predict CYP450 metabolism (e.g., CYP3A4 oxidation of methyl groups) and blood-brain barrier permeability .
  • Toxicity alerts : Use Derek Nexus to flag potential hepatotoxicity from reactive intermediates (e.g., quinone formation via oxidative demethylation) .

Q. How is the compound evaluated in in vivo disease models?

  • Pharmacokinetics : Administer orally (10 mg/kg) in rodents; measure plasma half-life (t1/2_{1/2}) and bioavailability via LC-MS. Tissue distribution studies quantify accumulation in liver/kidneys .
  • Efficacy models : Test in xenograft tumors (e.g., HT-29 colon cancer) or inflammatory models (e.g., LPS-induced cytokine release) with dose titration (1–50 mg/kg) .
  • Safety : Monitor weight loss, organ histopathology, and serum biomarkers (ALT/AST for liver toxicity) .

Methodological Resources

  • Synthetic protocols : Refer to optimized procedures in and multi-step routes in .
  • Analytical standards : Compare retention times and spectral data with published values (e.g., CAS 1098353-63-9 in ) .
  • Biological assays : Adapt protocols from Factor Xa inhibition studies in or kinase profiling in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Reactant of Route 2
1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.